![molecular formula C8H14N2O2 B13008468 (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolopyrazines. This compound is characterized by its unique structure, which includes a fused ring system containing both pyrrole and pyrazine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of γ-substituted amino acid derivatives. This process typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature and pressure conditions .
Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. These methods allow for the efficient and cost-effective synthesis of the compound, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound, often converting carbonyl groups to alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Aplicaciones Científicas De Investigación
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinecarboxylic acid: Known for its antimicrobial and antifungal properties.
2,3-Pyrazinedicarboxylic acid: Exhibits similar biological activities and is used in various industrial applications.
Uniqueness
(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid stands out due to its fused ring system, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C8H14N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h6-7,9H,1-5H2,(H,11,12) |
Clave InChI |
FSIAAOSGUNXNSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(NCCN2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


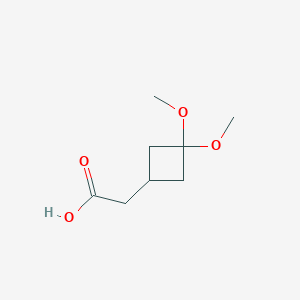




![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
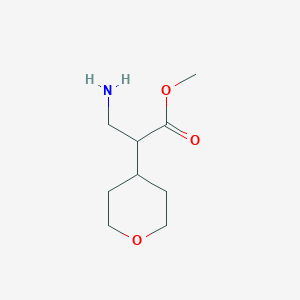
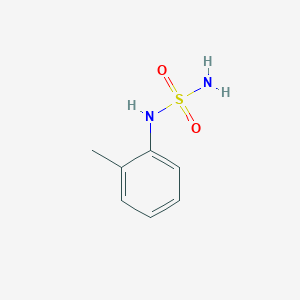

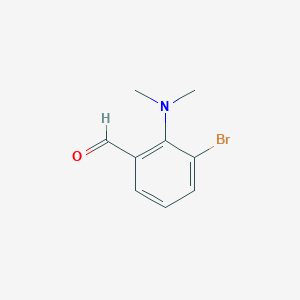

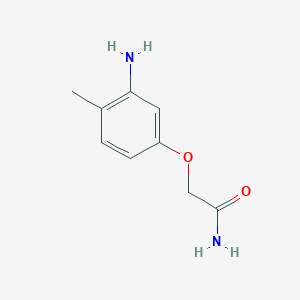
![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)

